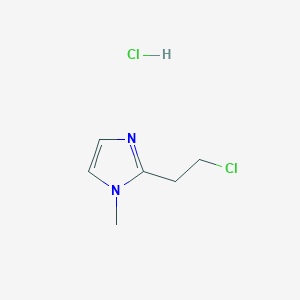

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Description

BenchChem offers high-quality 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloroethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFABEFZXRFIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1390654-72-4 | |

| Record name | 1H-Imidazole, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Imidazole Intermediate

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest within the realms of pharmaceutical research and development. As a functionalized imidazole, this molecule serves as a versatile building block in the synthesis of a wide array of more complex chemical entities. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The presence of a reactive chloroethyl side chain, coupled with the stability afforded by the hydrochloride salt form, makes this compound a valuable intermediate for introducing the 1-methyl-1H-imidazol-2-yl ethyl moiety into target molecules.

A thorough understanding of the physical properties of this hydrochloride salt is paramount for its effective utilization in synthetic chemistry and drug development. These properties dictate crucial parameters such as storage conditions, solubility in various solvent systems, and reactivity, all of which are critical for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the known physical characteristics of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, alongside methodologies for their determination.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀Cl₂N₂ | [2][3] |

| Molecular Weight | 181.06 g/mol | [2][3] |

| Appearance | Solid | [2] |

| CAS Number | 1390654-72-4 | [4] |

| MDL Number | MFCD22666531 | [2][5] |

Structural Representation and Isomerism

The chemical structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride consists of a 1-methylimidazole ring substituted at the 2-position with a 2-chloroethyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidazole ring.

InChI: 1S/C6H9ClN2.ClH/c1-9-5-4-8-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H[2] SMILES: Cl.Cn1ccnc1CCCl[2]

Thermal Properties

The thermal behavior of a compound is critical for determining its stability, storage conditions, and suitability for various manufacturing processes.

Melting Point

The melting point of a hygroscopic solid such as a hydrochloride salt should be determined using a calibrated melting point apparatus, employing a sealed capillary tube to minimize the influence of atmospheric moisture.

Caption: Workflow for Melting Point Determination of a Hygroscopic Solid.

Causality Behind Experimental Choices:

-

Drying the sample: Essential to remove any absorbed water, which can act as an impurity and depress the melting point.[7]

-

Sealed capillary: Prevents the absorption of atmospheric moisture during the heating process, which is crucial for hygroscopic materials.[8]

-

Slow heating rate: Ensures thermal equilibrium between the sample, the heating block, and the thermometer, allowing for an accurate determination of the melting range.

Thermal Stability

While a specific boiling point is not available and likely not applicable due to decomposition, thermal stability can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, TGA would reveal the onset temperature of decomposition. Imidazole derivatives generally exhibit good thermal stability.[9][10]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can provide information on melting, crystallization, and decomposition. For hydrochloride salts, DSC can be used to accurately determine the melting endotherm and any decomposition exotherms.[11][12]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification. As a hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.

Quantitative solubility data for this specific compound in various solvents is not widely published. However, a general solubility profile can be anticipated:

-

High solubility in polar protic solvents like water and lower alcohols (methanol, ethanol).

-

Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate.

-

Poor solubility in non-polar solvents like hexanes and toluene.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Caption: Shake-Flask Method for Equilibrium Solubility Determination.

Self-Validating System: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility is considered to be at equilibrium when consecutive measurements show no significant change in concentration.

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. While a public repository of spectra for this specific compound is not available, the expected spectral characteristics can be inferred from the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two methylene groups of the chloroethyl chain, and the two non-equivalent protons on the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro group and the positively charged imidazolium ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the two methylene carbons, and the three carbons of the imidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

C-H stretching vibrations of the methyl, methylene, and aromatic groups.

-

C=N and C=C stretching vibrations within the imidazole ring.

-

C-N stretching vibrations.

-

A broad absorption band in the region of 2400-3200 cm⁻¹ is often observed for the N-H stretch of hydrochloride salts.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base (C₆H₉ClN₂), which has a molecular weight of 144.05 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).

Safety and Handling

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as a hazardous substance.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: It is classified under Storage Class 11 - Combustible Solids.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.

Given its potential hygroscopicity, it is advisable to handle this compound in a controlled atmosphere (e.g., a glove box) for applications that are sensitive to moisture.

Conclusion

References

- Reference placeholder for general synthesis of imidazole deriv

-

ResearchGate. TGA, DTG and DSC curves for imidazol at 10 °C/min of heating rate. Available from: [Link]

- Reference placeholder for general applications of imidazole deriv

- Reference placeholder for general hazard information of imidazole deriv

- Reference placeholder for general pKa information of imidazole deriv

- Reference placeholder for general LogP information of imidazole deriv

- Reference placeholder for general crystal structure information of imidazole deriv

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. Available from: [Link]

- Reference placeholder for general information on hydrochloride salts in pharmaceuticals.

- Reference placeholder for general information on thermal analysis of pharmaceuticals.

-

National Center for Biotechnology Information. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available from: [Link]

- Reference placeholder for general inform

-

RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available from: [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]

- Reference placeholder for general information on NMR of imidazole deriv

- Reference placeholder for general information on IR of imidazole deriv

- Reference placeholder for general information on MS of imidazole deriv

- Reference placeholder for general safety and handling of chemical reagents.

-

National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

- Reference placeholder for general information on melting point determin

- Reference placeholder for general information on solubility determin

- Reference placeholder for general inform

- Reference placeholder for general inform

- Reference placeholder for general inform

- Reference placeholder for general inform

- Reference placeholder for general information on chemical intermedi

- Reference placeholder for general inform

- Reference placeholder for general inform

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. IMIDAZOLE HYDROCHLORIDE | 1467-16-9 [chemicalbook.com]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride chemical structure

[1][2]

Core Identity & Chemical Architecture

This compound represents a class of "carbon-mustard" analogs where an electrophilic chloroethyl tail is attached to the C2 position of an imidazole ring. Unlike typical nitrogen mustards (where the chloroethyl is attached to nitrogen), this structure relies on the nucleophilicity of the N3-imidazole nitrogen to drive reactivity.

Chemical Specifications

| Parameter | Data |

| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |

| Common Name | 2-Chloroethyl-1-methylimidazole HCl |

| CAS Number | 1390654-72-4 (HCl salt); Note: Free base is less stable |

| Molecular Formula | C₆H₉ClN₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 181.06 g/mol |

| Structure | Imidazole ring, N-methylated (N1), 2-chloroethyl substituted (C2) |

| Physical State | Hygroscopic white to off-white solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

Synthesis & Production Protocol

Scientific Integrity Note: The synthesis of this compound requires strict regiocontrol. Direct alkylation of 1-methylimidazole with 1-bromo-2-chloroethane often yields mixtures of N3-alkylated salts (quaternization) rather than C2-alkylation.[1] The most reliable "self-validating" protocol involves C2-lithiation followed by hydroxyethylation and subsequent chlorination.[1]

Step 1: Regioselective C2-Functionalization

The C2 proton of 1-methylimidazole is the most acidic (pKa ~32), allowing selective deprotonation by organolithiums.[1]

-

Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Ethylene Oxide, THF (anhydrous).[1]

-

Protocol:

-

Cool a solution of 1-methylimidazole in dry THF to -78°C under Argon.

-

Add n-BuLi (1.1 equiv) dropwise.[1] The solution turns yellow/orange, indicating the formation of 2-lithio-1-methylimidazole .[1]

-

Stir for 30 minutes to ensure complete lithiation.

-

Add Ethylene Oxide (excess) slowly. Allow the reaction to warm to 0°C.

-

Quench with saturated NH₄Cl. Extract with DCM.

-

Checkpoint: NMR should show a triplet at ~3.8 ppm (CH₂-OH) and loss of the C2 proton singlet.

-

Product: 2-(2-Hydroxyethyl)-1-methylimidazole.[1]

-

Step 2: Deoxychlorination

Conversion of the alcohol to the chloride must be done under acidic conditions to prevent premature cyclization.

-

Reagents: Thionyl Chloride (SOCl₂), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the alcohol intermediate in DCM at 0°C.

-

Add SOCl₂ (1.5 equiv) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Reflux for 2 hours.

-

Evaporate solvent and excess SOCl₂ under vacuum.

-

Recrystallize the residue from Isopropanol/Ether to obtain the hydrochloride salt.

-

Synthesis Workflow Diagram

Caption: Regioselective synthesis pathway ensuring C2 substitution via lithiation and subsequent chlorination.[1][6]

Reactivity: The "Masked" Bicyclic Cation

The defining feature of 2-(2-Chloroethyl)-1-methyl-1H-imidazole is its ability to undergo intramolecular autocyclization .[1] This makes it a "masked" form of the 5,6-dihydro-5-methyl-4H-pyrrolo[1,2-a]imidazolium cation.[1]

Mechanism of Action

Under basic conditions (neutralizing the HCl salt), the N3 nitrogen becomes nucleophilic. It attacks the terminal carbon of the chloroethyl side chain (intramolecular S_N2), ejecting chloride.

-

Neutralization: The HCl salt is stable. Adding base (e.g., NaOH, Et₃N) generates the free base.

-

Cyclization: The free base rapidly cyclizes to form the bicyclic quaternary ammonium salt.

-

Nucleophilic Ring Opening: This bicyclic salt is highly electrophilic. Nucleophiles (Nu⁻) attack the bridgehead or adjacent carbons, reopening the ring to form functionalized ethyl-imidazole derivatives.

Experimental Implication

-

Storage: Must be kept as the HCl salt. The free base will polymerize or cyclize upon standing.

-

Usage: Generate the free base in situ only when the downstream reaction (e.g., coupling) is ready.

Reactivity Pathway Diagram[1]

Caption: The activation mechanism from stable salt to reactive bicyclic cation and final nucleophilic capture.[1]

Applications in Drug Development

This molecule is a critical building block for:

-

Fused Heterocycles: Direct synthesis of pyrrolo[1,2-a]imidazole scaffolds, a core motif in various anti-cancer and anti-inflammatory agents.

-

Ionic Liquids: The bicyclic cation formed is a precursor to specific task-specific ionic liquids (TSILs) used in catalysis.

-

Lofexidine Analogs: While Lofexidine itself is an imidazoline, this imidazole analog is used to synthesize oxidized derivatives or stable bioisosteres.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Oral (Category 4).

-

Skin/Eye Irritation: Causes serious eye irritation (Category 2).

-

Alkylating Potential: Due to the chloroethyl group, this compound mimics the reactivity of nitrogen mustards. It should be treated as a potential DNA alkylating agent.

Handling Protocols:

-

Containment: Handle only in a fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or NaOH to force cyclization/hydrolysis to the less toxic alcohol form, followed by waste disposal.

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory.

References

-

ChemicalBook. (2024).[7] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Properties and CAS 1390654-72-4.[1] Link

-

PubChem. (2024). Compound Summary: 2-(2-Chloroethyl)-1-methylimidazole.[1][3] National Library of Medicine. Link[1]

-

Sigma-Aldrich. (2024).[8] Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1][3] Merck KGaA. Link[1]

-

ResearchGate. (2018). Reaction Strategies for Synthesis of Imidazole Derivatives. Link

-

Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Link

Sources

- 1. 1-(2-HYDROXYETHYL)-2-METHYLIMIDAZOLE | 1615-15-2 [chemicalbook.com]

- 2. 1-(2-HYDROXYETHYL)-2-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]

- 7. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Octafluoronaphthalene | C10F8 | CID 67564 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride molecular weight

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: Properties, Synthesis, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a key chemical intermediate in synthetic chemistry. The document details its fundamental molecular and physicochemical properties, including a definitive determination of its molecular weight. Furthermore, it outlines a logical synthetic approach and discusses the critical analytical techniques required for its characterization and quality control. The guide also explores its functional role as a building block in drug discovery and development, grounded in the broader significance of imidazole-based compounds. Safety protocols and handling procedures are also addressed, offering a complete resource for researchers, scientists, and professionals in drug development.

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous physiologically active molecules.[1] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to engage in various biological interactions. Consequently, functionalized imidazole derivatives are of significant interest as intermediates for the synthesis of novel therapeutic agents.[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is one such derivative, valued as a reactive building block. The presence of a chloroethyl group provides a reactive site for nucleophilic substitution, enabling chemists to elaborate the structure and construct more complex target molecules.[2]

This guide offers an in-depth analysis of this compound, moving beyond its basic identifiers to provide a practical and scientifically rigorous resource for laboratory applications. We will delve into its structural and chemical properties, logical synthesis, analytical validation, and its potential applications, with a particular focus on the foundational aspect of its molecular weight.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a chemical compound are paramount for its effective and safe use in research and development.

Chemical Identity

-

Systematic Name: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

-

Molecular Formula: C₆H₁₀Cl₂N₂[3]

-

CAS Number: 1390654-72-4[4]

-

MDL Number: MFCD22666531[3]

Molecular Weight

The molecular weight is a critical parameter derived from the molecular formula, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all constituent atoms.

For C₆H₁₀Cl₂N₂:

-

Carbon (C): 6 x 12.011 amu

-

Hydrogen (H): 10 x 1.008 amu

-

Chlorine (Cl): 2 x 35.453 amu

-

Nitrogen (N): 2 x 14.007 amu

The calculated molecular weight is 181.06 g/mol .[3][4][5]

Structure

The structure consists of a central 1-methyl-1H-imidazole ring substituted at the C2 position with a 2-chloroethyl side chain. The molecule is supplied as a hydrochloride salt, meaning the imidazole ring is protonated, with a chloride counter-ion.

Caption: Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below. This data is essential for proper handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 181.06 g/mol | [3][5] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [3] |

| Appearance | Solid | [6] |

| InChI Key | UEFABEFZXRFIID-UHFFFAOYSA-N | |

| SMILES String | Cl.Cn1ccnc1CCCl |

Conceptual Synthesis and Mechanistic Rationale

While specific proprietary synthesis methods are not publicly detailed, a chemically sound and logical pathway can be proposed based on established principles of imidazole chemistry. The synthesis would logically involve the N-methylation of an imidazole precursor followed by the introduction of the chloroethyl group at the C2 position.

A plausible, though conceptual, synthetic route could start from 2-(2-hydroxyethyl)-1H-imidazole. The causality behind this choice is that it provides the necessary carbon backbone. The subsequent steps would be N-methylation, followed by chlorination of the hydroxyl group.

Proposed Synthetic Workflow:

-

N-Methylation: The starting material, 2-(2-hydroxyethyl)-1H-imidazole, is reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to selectively add a methyl group to one of the ring nitrogens, yielding 1-methyl-2-(2-hydroxyethyl)-1H-imidazole. The base is crucial for deprotonating the imidazole ring, making it nucleophilic.

-

Chlorination: The resulting alcohol is then converted to the corresponding alkyl chloride. A standard method for this transformation is treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group with a chlorine atom, yielding the free base of the target molecule.

-

Salt Formation: Finally, the purified free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt, 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a suite of analytical techniques must be employed. This multi-faceted approach creates a self-validating system where each method provides complementary information, confirming the structure and assessing purity.

Experimental Protocol: Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Method: A reverse-phase HPLC method would be developed using a C18 column.[7] A typical mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[7]

-

Detection: UV detection at a wavelength around 210-230 nm, where the imidazole ring absorbs.

-

Validation: Purity is assessed by the area percentage of the main peak. The retention time serves as a characteristic identifier under specific conditions.

-

-

¹H NMR Spectroscopy:

-

Objective: To confirm the molecular structure by identifying all proton environments.

-

Method: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Expected Signals:

-

Validation: The chemical shifts, integration values (proton count), and splitting patterns must be consistent with the proposed structure.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Method: Electrospray ionization (ESI) is suitable for this polar, pre-salted molecule.

-

Expected Ion: The analysis would detect the cationic part of the molecule, [C₆H₁₀ClN₂]⁺, which has a monoisotopic mass of approximately 145.05 Da.

-

Validation: The key confirmatory feature is the isotopic pattern caused by the chlorine atom. The spectrum will show two major peaks for the parent ion, one for the ³⁵Cl isotope and another at M+2 for the ³⁷Cl isotope, in an approximate 3:1 ratio.[10] This provides unambiguous evidence for the presence of one chlorine atom in the detected fragment.

-

Caption: A self-validating analytical workflow for quality control.

Applications in Research and Drug Development

The utility of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride lies in its identity as a functionalized building block. The chloroethyl group is a versatile handle for introducing the 1-methylimidazole moiety into larger molecules through nucleophilic substitution reactions.

-

Scaffold for Drug Candidates: Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] This intermediate can be used to synthesize novel derivatives for screening in drug discovery programs.

-

Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, linker groups are used to connect different functional parts. A bifunctional molecule derived from this imidazole intermediate could serve as part of such a linker system.

-

Probing Biological Systems: By attaching this imidazole moiety to fluorescent tags or affinity labels, researchers can create chemical probes to study the role of specific enzymes or receptors that recognize the imidazole structure.

The chloroethyl group acts as a stable yet reactive electrophile, making it an ideal reaction partner for a wide range of nucleophiles (e.g., amines, thiols, alcohols), thus facilitating the construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols are mandatory.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11][12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs or if swallowed, seek immediate medical advice.

-

Conclusion

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a valuable chemical reagent whose utility is defined by its precise molecular structure and weight of 181.06 g/mol . Its design, featuring a reactive chloroethyl group attached to a biologically relevant imidazole scaffold, makes it a strategic intermediate for the synthesis of novel compounds in pharmaceutical and materials science research. A thorough understanding of its properties, coupled with a robust analytical framework for quality control and strict adherence to safety protocols, is essential for its successful application in the laboratory. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 . ChemSrc. [Link]

-

Safety Data Sheet: Imidazole . Carl ROTH. [Link]

-

Safety Data Sheet: 2-methylimidazole . Chemos GmbH & Co.KG. [Link]

-

¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) . TÜBİTAK Academic Journals. [Link]

-

Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions . ResearchGate. [Link]

-

HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . National Institutes of Health (NIH). [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

¹H NMR spectrum of imidazole in deuterated chloroform solution . ResearchGate. [Link]

-

Mass spectrum of 1-chloro-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | 1390654-72-4 [chemicalbook.com]

- 4. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS#: 1390654-72-4 [amp.chemicalbook.com]

- 5. Sigma Aldrich 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Technical Monograph: Spectral Characterization of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Executive Summary & Strategic Context

This technical guide details the spectral fingerprint of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a critical electrophilic intermediate used primarily in the synthesis of

As a Senior Application Scientist, I must emphasize that this compound is not merely a building block; it is a nitrogen mustard-like alkylating agent masked within an aromatic system. Its characterization requires rigorous adherence to safety protocols due to its potential vesicant properties and hygroscopic nature. This guide synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a self-validating identification protocol.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |

| Formula | C |

| Molecular Weight | 181.06 g/mol (Salt); 144.60 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

Structural Dynamics & Stability Risks

Before interpreting spectra, one must understand the dynamic stability of this molecule. In the hydrochloride form, the N3 nitrogen is protonated, rendering the molecule stable. However, upon neutralization (free basing) or in the presence of moisture, the molecule risks intramolecular cyclization or hydrolysis .

Stability & Impurity Pathway (DOT Visualization)

The following diagram illustrates the critical stability risks during handling and analysis.

Figure 1: Stability logic indicating the risk of aziridinium formation upon neutralization, relevant for GC-MS sample prep considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

Due to the hydrochloride salt form, DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 14.5 - 15.0 | Broad Singlet | 1H | Imidazole N3-H | Diagnostic for HCl salt formation. Disappears in D |

| 7.75 | Doublet ( | 1H | C5-H | Deshielded aromatic proton (adjacent to N-Me). |

| 7.68 | Doublet ( | 1H | C4-H | Deshielded aromatic proton. |

| 4.05 | Triplet ( | 2H | -CH | Deshielding effect of Chlorine atom. |

| 3.85 | Singlet | 3H | N-CH | Characteristic N-Methyl signal; sharp singlet. |

| 3.45 | Triplet ( | 2H | Imidazole-CH | Benzylic-like position; overlaps with H |

C NMR Data (100 MHz, DMSO-d )

| Shift ( | Assignment | Interpretation |

| 144.8 | C2 (Quaternary) | Ipso-carbon, strongly deshielded by two nitrogens. |

| 123.5 | C5 (Aromatic) | Ring carbon.[1] |

| 119.8 | C4 (Aromatic) | Ring carbon.[1] |

| 42.1 | -CH | Alkyl carbon attached to electronegative Chlorine. |

| 34.5 | N-C H | N-Methyl carbon. |

| 27.8 | Imidazole-C H | Linker carbon. |

Technical Note: The chemical shift of the C2-ethylene carbons is the primary quality indicator. A shift of the 42.1 ppm signal to

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode is recommended. GC-MS is not recommended without derivatization due to the thermal instability of the salt and potential for on-column cyclization.

ESI-MS (+) Profile

-

Parent Ion: The salt dissociates in solution. You will observe the cation [M]

.-

m/z 145.05 (

Cl isotope, 100%) -

m/z 147.05 (

Cl isotope, ~32%) -

Isotopic Pattern: A distinct 3:1 ratio confirms the presence of a single Chlorine atom.

-

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following transitions are characteristic:

-

m/z 145

109 : Loss of HCl (36 Da). Formation of the vinyl-imidazole cation (elimination). -

m/z 145

82 : Loss of the chloroethyl side chain (C

Infrared (IR) Spectroscopy

Methodology: ATR (Attenuated Total Reflectance) on the solid HCl salt.

| Wavenumber (cm | Vibration Mode | Description |

| 3100 - 2800 | N-H | Broad underlying absorption due to ammonium salt; superimposed aromatic C-H stretches. |

| 1580 - 1520 | C=N / C=C | Imidazole ring skeletal vibrations. |

| 1450 | CH | Scissoring deformation of the ethyl chain. |

| 740 - 700 | C-Cl Stretch | Critical ID band. Presence confirms the chloro-substituent (absent in hydrolysis product). |

| 620 | Ring Deformation | Characteristic imidazole ring puckering. |

Experimental Protocols

Protocol A: NMR Sample Preparation (Strict Anhydrous)

-

Objective: Prevent in-tube hydrolysis during acquisition.

-

Steps:

-

Dry the NMR tube in an oven at 100°C for 1 hour.

-

Weigh 10-15 mg of the hydrochloride salt rapidly (hygroscopic).

-

Dissolve in 0.6 mL of DMSO-d

(stored over molecular sieves). -

Cap immediately. Acquire spectrum within 30 minutes.

-

Protocol B: Impurity Check (Hydrolysis)

-

Objective: Detect 2-(2-hydroxyethyl)-1-methylimidazole.

-

Indicator: Check for the appearance of a broad -OH singlet at 4.5-5.0 ppm in DMSO-d

and a shift of the CH

References

-

Biedermann, J., et al. (1986).[2] "Two stereoisomeric imidazoline derivatives: synthesis and optical and alpha 2-adrenoceptor activities."[2] Journal of Medicinal Chemistry, 29(7), 1183–1188.[2] Link

- Stahle, H., et al. (1977). "2-Substituted-amino-4,5-dihydro-imidazoles." U.S. Patent 4,025,639. Washington, DC: U.S.

-

Sigma-Aldrich. (2024). "Product Specification: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride." Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12749, 2-Methylimidazole (Analogous Scaffold Data). Link

Sources

Technical Guide: Safety and Handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

Executive Summary

Compound: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride CAS: 1390654-72-4 Risk Classification: High Potency / Genotoxic Impurity (PGI) Structural Alert

This guide addresses the handling of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride , a specialized intermediate often used in the synthesis of imidazole-based pharmacophores. While standard Safety Data Sheets (SDS) may classify it primarily as an irritant (H302, H319), the presence of the 2-chloroethyl moiety attached to a nitrogen-rich heterocycle constitutes a critical structural alert.

This functional group mimics the reactivity of nitrogen mustards (e.g., mechlorethamine). Under physiological conditions, the free base can cyclize to form a highly reactive aziridinium ion , a potent electrophile capable of alkylating DNA and proteins. Consequently, this compound must be handled with the rigor reserved for suspected mutagens and alkylating agents , surpassing the baseline requirements of a simple corrosive.

Part 1: Chemical Profile & Hazard Mechanism

Physicochemical Properties

| Property | Specification |

| Appearance | White to off-white solid (Hygroscopic) |

| Molecular Formula | C₆H₁₀Cl₂N₂ (HCl salt) |

| Molecular Weight | 181.06 g/mol |

| Solubility | Soluble in Water, Methanol, DMSO |

| Reactivity | Electrophilic alkylator upon neutralization; sensitive to hydrolysis |

| Storage | 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |

The "Hidden" Hazard: Aziridinium Ion Formation

The safety profile of this molecule is defined by its capacity for intramolecular cyclization. Unlike simple alkyl halides, the imidazole nitrogen (N3) can act as an internal nucleophile, displacing the chloride to form a strained, positively charged aziridinium ring. This intermediate is a "hard" electrophile that readily attacks "soft" biological nucleophiles (e.g., N7-guanine in DNA).

Implication: Handling protocols must prevent inhalation of dust and dermal contact, as the lipophilic nature of the neutral species facilitates rapid skin absorption.

Figure 1: Mechanism of alkylation toxicity. The formation of the aziridinium ion is the critical safety control point.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The Barrier Strategy

Given the potential for genotoxicity, reliance on standard laboratory ventilation is insufficient. A Containment at Source strategy is required.

| Control Level | Requirement | Rationale |

| Primary Containment | Class II Biosafety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm. | Prevents aerosolization of the solid salt during weighing. |

| Secondary Containment | Drip Trays (Polypropylene). | Contains spills; prevents absorption into porous benchtops. |

| Respiratory | P100/N95 Respirator (if outside hood) or PAPR for large scale (>10g). | Back-up protection against particulate inhalation. |

| Dermal | Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer). | The chloroethyl moiety can permeate standard latex rapidly. |

| Ocular | Chemical Splash Goggles + Face Shield. | Corrosive salt; risk of irreversible eye damage. |

Glove Permeation Note

Do not assume standard nitrile gloves provide indefinite protection. For alkylating agents, change outer gloves immediately upon splash or every 30 minutes during active handling.

Part 3: Operational Workflow

Weighing and Solubilization

The most critical risk phase is the handling of the dry powder, where static electricity can generate inhalable dust.

-

Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

-

Anti-Static Measures: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

-

Solvent Addition: Add solvent (e.g., DMSO or Methanol) to the solid gently down the side of the vessel to avoid displacing air (puffing).

-

Dissolution: Once in solution, the risk of inhalation drops, but the risk of permeation increases.

Reaction Setup

-

Vessel: Use single-neck flasks with secure septa. Avoid open-mouth beakers.

-

Pressure: Run reactions under slight positive pressure of Nitrogen/Argon to exclude moisture (hydrolysis of the chloride can release HCl gas).

-

Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis in case of flask breakage.

Figure 2: Operational workflow emphasizing containment during the solid-to-liquid transition.

Part 4: Decontamination and Waste Disposal

Chemical Quenching (Deactivation)

Standard soap and water are insufficient for alkylating agents. You must chemically destroy the reactive electrophilic site. The most effective decontaminant for chloroethyl-amines is a Nucleophilic Scavenger Solution .

Recommended Quench Solution:

-

10% Sodium Thiosulfate (

) -

1-2% Sodium Bicarbonate (

) (to maintain basic pH) -

Water (solvent)

Mechanism: The thiosulfate anion (

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Tyvek sleeves, double gloves, respirator).

-

Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (dampened with Quench Solution) to prevent dust.

-

Deactivate: Apply the Thiosulfate Quench Solution liberally to the contaminated surface. Allow 30 minutes contact time .

-

Clean: Wipe up with absorbent material.[1] Final wash with soap and water.[1]

Figure 3: Chemical deactivation pathway using Thiosulfate to neutralize the alkylating potential.

Part 5: Emergency Response

-

Eye Contact: Flush immediately with water for 15 minutes.[2] Do not wait for medical personnel to start flushing. Time is critical to prevent corneal opacity.

-

Skin Contact: Remove contaminated clothing immediately.[1][2][3][4][5] Wash skin with soap and water for 15 minutes. Note: Do not use ethanol for skin washing, as it may enhance absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2] Monitor for delayed pulmonary edema (a risk with nitrogen mustard analogs).

References

-

National Toxicology Program (NTP). (2021). Report on Carcinogens, Fifteenth Edition: Nitrogen Mustard Hydrochloride. U.S. Department of Health and Human Services. Retrieved January 29, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved January 29, 2026, from [Link]

Sources

Technical Safety & Handling Guide: 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

The following technical guide is structured to serve as an advanced reference for research and development professionals. It synthesizes standard safety data with medicinal chemistry principles to provide a "mechanism-first" approach to handling 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.[1]

Document Control: Rev 1.0 | Context: Drug Development & Organic Synthesis[1]

Executive Summary & Chemical Characterization

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a functionalized heterocyclic building block primarily used in the synthesis of bioactive imidazole derivatives.[1] Unlike simple alkyl halides, the presence of the imidazole ring imparts specific solubility and reactivity profiles (e.g., basicity at N3) that necessitate precise handling protocols.[1]

While GHS classifications label it as an Irritant , experienced medicinal chemists must treat this compound as a potential alkylating agent due to the primary alkyl chloride moiety. This guide elevates standard safety protocols to account for this latent reactivity.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride |

| CAS Number | 1202458-93-2 (HCl salt) / 1202458-92-1 (Free base) |

| Formula | C₆H₉ClN₂[1][2][3][4][5] · HCl (C₆H₁₀Cl₂N₂) |

| Molecular Weight | 181.06 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| Structural Alert | Primary Alkyl Chloride : Susceptible to Sₙ2 substitution.[1] |

Hazard Profiling: The "Why" Behind the Protocols

Standard SDSs often list generic hazards. Here, we analyze the mechanistic basis of toxicity to inform better engineering controls.

Reactivity & Toxicology Logic

The "2-chloroethyl" tail attached to the imidazole ring acts as an electrophile.[1]

-

Alkylating Potential: Although less reactive than nitrogen mustards (which form aziridinium ions), this compound is a primary alkyl chloride. It can alkylate biological nucleophiles (DNA bases, proteins) via Sₙ2 mechanisms, particularly at elevated temperatures or physiological pH.[1]

-

Hydrolysis Risk: In the presence of moisture, the chloride can hydrolyze to the corresponding alcohol (2-(2-hydroxyethyl)-1-methylimidazole) and hydrochloric acid (HCl).[1] This generates corrosive acidic fumes, explaining the respiratory irritation hazard.

-

Salt Form Stability: The hydrochloride salt serves to protonate the N3 nitrogen, reducing the risk of intermolecular self-alkylation (polymerization) during storage.

GHS Classification & Precautionary Logic[1]

-

H302 (Harmful if swallowed): Imidazoles are metabolically active (CYP450 inhibitors).[1]

-

H315/H319 (Skin/Eye Irritation): Driven by the acidic nature of the HCl salt and the alkylating potential of the chloride.[1]

-

H335 (Respiratory Irritation): Dust inhalation poses a dual threat of physical irritation and chemical hydrolysis in the mucous membranes.[1]

Figure 1: Mechanistic Hazard Flow. Illustrates how the structural features translate to biological risks.[1]

Safe Handling & Engineering Controls

Core Directive: Containment is prioritized over PPE. The goal is to prevent the generation of dust and aerosols.[6][7]

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Static Control: Use anti-static weighing boats. The HCl salt is hygroscopic and can clump; avoid aggressive scraping which generates fine dust.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If working outside a hood (not recommended), use a P100/N100 particulate respirator .[1]

-

Dermal (Hands):

-

Standard: Nitrile gloves (minimum 5 mil thickness).

-

High Risk (Solutions): If dissolved in DMSO or DMF (which enhance skin permeation), use Double Gloving (Laminate inner / Nitrile outer) or Fluoroelastomer (Viton) gloves.[1]

-

-

Ocular: Chemical splash goggles.[8] Safety glasses are insufficient for hygroscopic salts that can adhere to the cornea.

Experimental Workflow & Synthesis Context

This section details how to use the material in a reaction while maintaining safety and chemical integrity.

Stability Check (Self-Validating Protocol)

Before committing the material to a high-value synthesis, validate its integrity.[1] The HCl salt is prone to hydrolysis if stored improperly.

-

Visual Inspection: Material should be a free-flowing white powder.[1] Clumping or yellowing indicates moisture absorption and degradation.

-

Proton NMR (D₂O): Check for the integrity of the -CH₂CH₂Cl triplets. A shift in the triplet signals (or appearance of -CH₂CH₂OH) indicates hydrolysis.[1]

Reaction Setup (Nucleophilic Substitution)

When using this compound to alkylate amines or thiols:

-

Base Selection: You must neutralize the HCl salt in situ. Use at least 2 equivalents of base (e.g., K₂CO₃, Et₃N).[1] The first equivalent neutralizes the HCl; the second facilitates the substitution.

-

Solvent Choice: DMF or Acetonitrile are common.

-

Safety Note: In DMF, the reaction rate increases. Ensure cooling (0°C) during the addition of the nucleophile to prevent runaway exotherms.

-

Figure 2: Safe Synthesis Workflow. Step-by-step logic for using the material in nucleophilic substitution reactions.

Emergency Response Protocols

Principle: Rapid decontamination prevents systemic absorption and chemical burns.

Spill Management (Solid)[1]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

-

Contain: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersal.

-

Clean:

-

Do not dry sweep.

-

Wet the paper towels with a 5% Sodium Bicarbonate solution (neutralizes acidity) or water.

-

Wipe gently inward from the periphery.

-

-

Disposal: Place waste in a sealed hazardous waste bag labeled "Toxic/Corrosive Solid."

Exposure First Aid[1][8]

-

Inhalation: Move to fresh air immediately. The HCl component causes immediate irritation; if coughing persists, seek medical evaluation for potential pulmonary edema (delayed).[1]

-

Skin Contact:

-

Eye Contact: Flush with saline or water for 15 minutes, holding eyelids open. Consult an ophthalmologist (risk of corneal erosion from HCl).

Figure 3: Emergency Decision Tree. Logic flow for immediate response to spills or exposure.

References

-

Sigma-Aldrich. (n.d.).[1] 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride Product Information (CBR01829).[1][3] Retrieved from [1][3]

-

PubChem. (2025). 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1]

-

Fluorochem. (n.d.). Safety Data Sheet: 2-(2-Chloroethyl)-1-methyl-1H-imidazole. Retrieved from [1]

-

ECHEMI. (2024). GHS Classification and Hazards for Chloroethyl Imidazoles. Retrieved from [1]

Sources

- 1. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

A Comprehensive Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloroethyl group attached to a methylated imidazole ring, renders it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. The imidazole moiety itself is a common feature in many natural products and synthetic drugs, known for its ability to engage in various biological interactions. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and potential applications of this versatile building block, offering a technical resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological studies. Below is a summary of the key properties of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂N₂ | |

| Molecular Weight | 181.06 g/mol | |

| Form | Solid | |

| CAS Number | 1390654-72-4 |

Synthesis and Mechanistic Insights

The synthesis of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway involves the preparation of the precursor alcohol, 2-(1-methyl-1H-imidazol-2-yl)ethanol, followed by its conversion to the desired chloro-derivative.

Part 1: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanol

The precursor alcohol can be synthesized via the N-alkylation of a suitable imidazole derivative. One plausible route starts with the readily available 1-methylimidazole, which is first lithiated at the 2-position, followed by a reaction with ethylene oxide.

Diagram 1: Proposed synthesis of the precursor alcohol.

Part 2: Chlorination of 2-(1-methyl-1H-imidazol-2-yl)ethanol

The conversion of the alcohol to the corresponding chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

commercial availability of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride: From Procurement to Potential Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog entry to offer practical insights into its commercial availability, a plausible synthetic route, and its prospective applications in the development of pharmacologically active agents.

Core Compound Identity and Physicochemical Properties

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule featuring a reactive chloroethyl side chain attached to a methylated imidazole core. This structure makes it an attractive intermediate for introducing the 1-methyl-1H-imidazol-2-ylethyl moiety into larger molecules, a common motif in various biologically active compounds. The hydrochloride salt form enhances its stability and handling properties as a solid.

| Identifier | Value | Source |

| Chemical Name | 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | [1] |

| CAS Number | 1390654-72-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | N/A |

| Molecular Weight | 181.06 g/mol | [3] |

| Canonical SMILES | Cl.Cn1ccnc1CCCl | N/A |

| InChI Key | UEFABEFZXRFIID-UHFFFAOYSA-N | N/A |

| Form | Solid | N/A |

Structure:

Caption: 2D Structure of 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride.

Commercial Availability and Procurement

The primary commercial source for this compound for research purposes is Sigma-Aldrich (a subsidiary of Merck KGaA) , where it is offered as part of their "AldrichCPR" (ChemBridge Plate Reagents) collection. This designation is critical for researchers to note, as it implies the product is intended for early-stage discovery and is sold on an "AS-IS" basis. Sigma-Aldrich explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house quality control upon receipt.

| Supplier | Product Number | Available Quantities | Notes |

| Sigma-Aldrich | CBR01829 | Typically sold in mg scale (e.g., 50 mg) | "AldrichCPR" product line; sold "AS-IS" without supplier-provided analytical data. |

| Fisher Scientific | CBR018291G | 50 mg | Distributor for the Sigma-Aldrich product. |

| Fluorochem | F774779 | Varies | Listed as 2-(2-chloroethyl)-1-methyl-1H-imidazole (the free base). |

Note: Availability and packaging may vary. Researchers should consult the respective vendor websites for current information.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is not readily found in the literature, a robust and logical pathway can be devised from commercially available starting materials. The most direct approach involves the chlorination of the corresponding alcohol, 2-(2-hydroxyethyl)-1-methyl-1H-imidazole.

Rationale: The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes intramolecular nucleophilic attack by the chloride ion. The final step involves precipitating the hydrochloride salt by introducing anhydrous HCl.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-(2-hydroxyethyl)-1-methyl-1H-imidazole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0°C is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety: This step is highly exothermic and releases gas (CO₂ and residual SO₂). Perform in a well-ventilated fume hood with caution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, 2-(2-chloroethyl)-1-methyl-1H-imidazole.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether. Slowly add a solution of anhydrous HCl (e.g., 2 M in diethyl ether, 1.1 eq) with stirring.

-

Isolation: The hydrochloride salt should precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Potential Applications in Drug Development

The title compound is a classic alkylating agent. The chloroethyl group can readily undergo nucleophilic substitution by amines, thiols, or alcohols, making it a versatile intermediate for building more complex molecular scaffolds.

Illustrative Application: Synthesis of a Histamine H₁ Antagonist Scaffold

Many potent histamine H₁ receptor antagonists, such as Mepyramine, feature a core structure where a heteroaromatic ring is connected via an ethylenediamine-like linker to another aromatic system. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is an ideal precursor for constructing this linker.

The diagram below illustrates a hypothetical, yet chemically sound, pathway where the title compound is used to alkylate a secondary amine, forming a key intermediate in the synthesis of a potential H₁ antagonist.

Caption: Use of the title compound as an electrophile in scaffold synthesis.

This alkylation reaction connects the imidazole core to another part of a target molecule, demonstrating its utility as a molecular "linker." The imidazole moiety itself is crucial for binding to histamine receptors, making this a valuable synthetic strategy.[5][6]

Quality Control and Analytical Characterization

Given that commercial sources may not provide analytical data, researchers must perform their own characterization. The following are expected analytical signatures for this compound.

¹H NMR (Proton NMR):

-

Imidazole Ring Protons: Two distinct signals in the aromatic region (~7-8 ppm), appearing as doublets or singlets depending on the solvent and resolution.

-

N-Methyl Group (N-CH₃): A sharp singlet at ~3.5-4.0 ppm.

-

Ethyl Chain (-CH₂-CH₂-Cl): Two triplets in the range of ~3.0-4.5 ppm. The CH₂ group adjacent to the imidazole ring will be downfield from the CH₂ group adjacent to the chlorine, but both are deshielded. Expect triplet-triplet coupling (J ≈ 6-7 Hz).

¹³C NMR (Carbon NMR):

-

Imidazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (~120-150 ppm).

-

N-Methyl Carbon (N-CH₃): A signal around ~35-40 ppm.

-

Ethyl Chain Carbons: Two signals, one for the carbon attached to the imidazole (~25-30 ppm) and one for the carbon attached to the chlorine (~40-45 ppm).

Mass Spectrometry (MS):

-

In ESI+ mode, the molecular ion of the free base (M⁺) should be observed at m/z corresponding to [C₆H₉ClN₂ + H]⁺. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole ring (~1500-1600 cm⁻¹), and a C-Cl stretching band (~650-800 cm⁻¹).

Safety and Handling

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

Handling:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. [Link]

-

2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed. [Link]

-

Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. [Link]

Sources

- 1. 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride | 1390654-72-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Histamine analogues, XXXV: 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Workhorse: A Guide to Synthesizing Novel Derivatives from 2-(2-Chloroethyl)-1-methyl-1H-imidazole Hydrochloride

In the landscape of modern medicinal chemistry and drug development, the strategic introduction of specific structural motifs is paramount to achieving desired pharmacological activity. The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of many natural products and synthetic drugs, including antihistamines, antifungals, and antihypertensives. This guide provides an in-depth exploration of a particularly valuable building block: 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride . Through detailed application notes and step-by-step protocols, we will unlock the synthetic potential of this reagent, empowering researchers to construct a diverse array of novel chemical entities.

Core Concepts: Understanding the Reagent

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a bifunctional molecule poised for synthetic elaboration. Its key features include:

-

An Electrophilic Ethyl Chloride: The primary chloroethyl group serves as a potent electrophile, susceptible to nucleophilic attack. This is the primary handle for derivatization.

-

A Sterically Accessible Imidazole Ring: The 1-methyl-1H-imidazole core provides a stable aromatic scaffold that can influence the physicochemical properties and biological activity of the final compound.

-

Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction media.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Cl₂N₂ | |

| Molecular Weight | 181.06 g/mol | |

| Form | Solid | |

| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritation 2 |

The Cornerstone Reaction: Nucleophilic Substitution

The primary mode of reactivity for 2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The hydrochloride salt must first be neutralized in situ with a suitable base to free the imidazole nitrogen and prevent it from interfering with the desired reaction. The choice of base is critical and depends on the strength of the nucleophile and the desired reaction conditions. Common bases include potassium carbonate, sodium carbonate, triethylamine, or sodium hydroxide.

Caption: Workflow for N-alkylation of a secondary amine.

Materials:

-

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

-

Secondary amine (e.g., N-methylaniline) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) and anhydrous acetonitrile.

-

Add the secondary amine (1.1 eq) to the suspension.

-

Add anhydrous potassium carbonate (2.5 eq) to the mixture. The base neutralizes the hydrochloride and the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Expected Outcome and Data:

| Parameter | Value |

| Molar Ratio | 1 : 1.1 : 2.5 (Imidazole Reagent : Amine : Base) |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 12-24 hours |

| Representative Yield | 60-80% (dependent on the amine) |

Application Note II: Synthesis of Thioether Derivatives

The soft nucleophilicity of thiols makes them excellent partners for SN2 reactions with the chloroethyl moiety. The resulting thioether linkage is present in various biologically active molecules.

Protocol 2: S-Alkylation of a Thiol

This protocol outlines the synthesis of a thioether derivative, which can be a key intermediate in the development of various therapeutic agents.

Workflow Diagram:

Caption: Workflow for S-alkylation of a thiol.

Materials:

-

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

-

Thiol (e.g., thiophenol) (1.0 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the thiol solution to form the thiolate.

-

Dissolve 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in a minimal amount of ethanol and add it to the thiolate solution.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Data:

| Parameter | Value |

| Molar Ratio | 1 : 1.0 : 2.2 (Imidazole Reagent : Thiol : Base) |

| Solvent | Ethanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 8-16 hours |

| Representative Yield | 70-90% (dependent on the thiol) |

Application Note III: Synthesis of Phenolic Ether Derivatives

Phenols, upon deprotonation to form phenolates, are effective nucleophiles for SN2 reactions. The resulting aryl ethers are common motifs in drug molecules.

Protocol 3: O-Alkylation of a Phenol

This protocol provides a general method for the synthesis of phenolic ether derivatives.

Workflow Diagram:

Caption: Workflow for O-alkylation of a phenol.

Materials:

-

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq)

-

Phenol (e.g., 4-methoxyphenol) (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 2-(2-chloroethyl)-1-methyl-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF dropwise to the phenoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60-80°C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the crude product by column chromatography.

Expected Outcome and Data:

| Parameter | Value |

| Molar Ratio | 1 : 1.0 : 1.2 (Imidazole Reagent : Phenol : Base) |

| Solvent | DMF |

| Temperature | 60-80°C |

| Reaction Time | 6-12 hours |

| Representative Yield | 50-70% (dependent on the phenol) |

Safety and Handling

2-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is classified as acutely toxic if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion